molecular formula C9H6N2O4 B12865331 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone

1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone

Número de catálogo: B12865331
Peso molecular: 206.15 g/mol
Clave InChI: IFSRAHGDBSAMTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone ( 1552671-67-6) is a nitro-substituted benzoxazole derivative supplied for research purposes. This compound features a benzoxazole core, a privileged scaffold in medicinal chemistry known for yielding molecules with diverse biological activities . The structure includes a nitro group at the 7-position, which can be instrumental in the synthesis of more complex molecules or for use as a fluorescent tag, as demonstrated by related 7-nitrobenzo-2-oxa-1,3-diazole (NBD) derivatives . Benzoxazole-based compounds are of significant interest in anticancer research, showing promising in vitro antiproliferative activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), and breast cancer (MDA-MB-231) . Furthermore, such heterocycles are investigated as potential inhibitors of critical protein kinases like EGFR, HER2, and VEGFR2, which are key targets in oncology drug discovery due to their roles in cell signaling, proliferation, and survival . Researchers utilize this chemical as a key intermediate in designing and synthesizing novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C9H6N2O4

Peso molecular

206.15 g/mol

Nombre IUPAC

1-(7-nitro-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6N2O4/c1-5(12)9-10-6-3-2-4-7(11(13)14)8(6)15-9/h2-4H,1H3

Clave InChI

IFSRAHGDBSAMTC-UHFFFAOYSA-N

SMILES canónico

CC(=O)C1=NC2=C(O1)C(=CC=C2)[N+](=O)[O-]

Origen del producto

United States

Métodos De Preparación

Typical Procedure

  • The 7-nitro-2-aminophenol is reacted with acetyl chloride or acetic anhydride under acidic or Lewis acid catalysis.
  • The reaction proceeds via condensation and cyclodehydration to form the benzoxazole ring.
  • The product is purified by recrystallization or chromatography.

This method is supported by analogous syntheses of nitro-substituted benzoxazoles, where the nitro group is introduced prior to ring closure to ensure regioselectivity.

Lewis Acid-Mediated Cyclization of Acylbenzotriazoles

A more modern and efficient method involves the use of acylbenzotriazoles as precursors, which upon treatment with Lewis acids undergo ring cleavage and cyclization to yield benzoxazoles.

Key Features

  • Acylbenzotriazoles are synthesized by reacting benzoyl chlorides with 1H-benzotriazole.
  • Treatment of 7-nitro-substituted acylbenzotriazoles with Lewis acids such as aluminum chloride (AlCl3) in solvents like toluene at elevated temperatures (e.g., 140 °C) promotes cyclization.
  • This method provides good to excellent yields (43–91%) of benzoxazole derivatives, including nitro-substituted ones.
  • The reaction conditions are optimized to avoid side reactions such as demethylation or Friedel–Crafts acylation when alkyl substituents are present.

Representative Data from Literature

Entry Lewis Acid Equiv. Solvent Temp (°C) Yield (%)
13 AlCl3 1.2 Benzene 140 43
15 ZnCl2 1.2 Toluene 140 15
18 FeCl3 1.2 Toluene 140 53

Note: AlCl3 in benzene at 140 °C is effective for benzoxazole formation from acylbenzotriazoles.

Stepwise Synthesis Example from Literature

A detailed synthetic sequence reported for related nitrobenzoxazolinone derivatives (structurally close to 1-(7-nitrobenzo[d]oxazol-2-yl)ethanone) includes:

Although this sequence is more complex and targets substituted benzoxazolinones, it demonstrates the utility of stepwise functional group transformations and cyclizations to access nitro-substituted benzoxazole cores.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Notes
Cyclization of 7-nitro-2-aminophenol 7-nitro-2-aminophenol, acetyl chloride Acid or Lewis acid catalysis, heat Moderate to High Classical method, regioselective nitro placement
Lewis acid-mediated cyclization of acylbenzotriazoles 7-nitrobenzoyl chloride, 1H-benzotriazole AlCl3, benzene or toluene, 140 °C 43–91% Efficient, good yields, mild conditions
Multi-step functionalization and cyclization Nitro-substituted benzoxazolinone precursors Alkylation, hydrazinolysis, acid cyclization Moderate More complex, for substituted derivatives

Research Findings and Considerations

  • The Lewis acid-mediated method is advantageous for its operational simplicity and good yields, making it suitable for scale-up.
  • The choice of solvent and temperature critically affects the yield and purity of the benzoxazole product.
  • Nitro substituents are stable under the cyclization conditions but require careful control to avoid reduction or side reactions.
  • Purification is typically achieved by column chromatography on silica gel using ethyl acetate/hexane mixtures.
  • Characterization data (NMR, MS, IR) confirm the structure and purity of the synthesized compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Potential
1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound exhibit significant activity against various biological targets, particularly in the context of central nervous system (CNS) disorders. For instance, compounds that include this structure have been shown to possess D2 receptor antagonist and H3 antagonist properties, making them candidates for treating conditions such as depression and anxiety disorders .

Case Study: CNS Disorders
A patent describes the synthesis of several derivatives of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone aimed at treating CNS-related disorders. In preclinical studies, these compounds demonstrated efficacy in reducing symptoms associated with major depressive disorder and generalized anxiety disorder. The pharmacological profiles suggest that they may modulate neurotransmitter systems effectively, warranting further investigation in clinical trials .

Material Science

Applications in Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a building block for more complex organic materials has been explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone into polymer matrices has shown promise in enhancing the performance and stability of these devices.

Case Study: OLED Development
Recent studies have focused on integrating this compound into OLED architectures. The results indicated improved efficiency and color purity compared to traditional materials, suggesting that 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone could play a pivotal role in next-generation display technologies .

Biological Research

Antimicrobial Properties
Research has also highlighted the antimicrobial properties of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to fully elucidate this action.

Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating potent antimicrobial activity that could be harnessed for therapeutic applications .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryTreatment of CNS DisordersEfficacy as D2 antagonists in depression models
Material ScienceOrganic ElectronicsImproved efficiency in OLEDs
Biological ResearchAntimicrobial AgentSignificant activity against multiple bacteria

Mecanismo De Acción

The mechanism of action of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Pathways Involved: The compound can induce oxidative stress, leading to cell damage and apoptosis in cancer cells. .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Key Properties/Applications References
1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone Benzoxazole 7-NO₂, 2-COCH₃ Electron-deficient, catalytic potential (hypothetical) N/A
1-(Benzo[d]oxazol-2-yl)ethanone Benzoxazole 2-COCH₃ Used in Rh-catalyzed enantioselective arylboronic acid additions (yield: 85–90%, ee: 91–93%)
1-(2-Amino-6-nitrophenyl)ethanone Benzene 2-NH₂, 6-NO₂, 1-COCH₃ Low acute toxicity (no classified hazards; safety data incomplete)
1-(3,4-Dihydroxy-6-methylphenyl)ethanone Benzene 3,4-OH, 6-CH₃, 1-COCH₃ NMR-diagnostic shifts due to H-bonding (δ 6.8–7.2 ppm for aromatic protons)

Reactivity and Catalytic Performance

  • 1-(Benzo[d]oxazol-2-yl)ethanone (Non-Nitrated Analog): In Rh-catalyzed additions of arylboronic acids, this compound achieved high enantiomeric excess (ee: 91–93%) and yield (85–90%) in toluene. Steric hindrance from the acetyl group and benzoxazole C4-H was noted to limit catalyst deactivation . Steric effects near the benzoxazole core could further influence catalyst compatibility.

Spectroscopic Properties

  • 1-(3,4-Dihydroxy-6-methylphenyl)ethanone: NMR spectra showed aromatic proton shifts at δ 6.8–7.2 ppm due to hydrogen bonding from hydroxyl groups. The ethanone carbonyl resonance appeared at δ 205 ppm (¹³C NMR) . Expected Behavior of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone: The nitro group would deshield adjacent protons, likely shifting aromatic signals downfield (δ > 8 ppm). The benzoxazole ring’s electron deficiency may further lower the ethanone carbonyl’s ¹³C NMR shift compared to phenolic analogs.

Q & A

Basic Research Question

  • FT-IR and NMR : Assignments of nitro (NO₂) and carbonyl (C=O) groups via vibrational frequencies and chemical shifts .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₉H₆N₂O₄ requires m/z 218.03) .
  • DFT Calculations : HOMO-LUMO analysis predicts electrophilic/nucleophilic sites, while NBO analysis evaluates hyperconjugative interactions .

Advanced Tip : Combine experimental data with density functional theory (DFT) to validate molecular geometry and electronic properties .

How can enantioselective functionalization of this compound be achieved using transition metal catalysis?

Advanced Research Question
Rhodium-catalyzed asymmetric additions are effective. Key strategies include:

  • Ligand design : Chiral phosphine ligands (e.g., Wingphos) induce high enantioselectivity (up to 92% ee) .
  • Additive screening : Bases (e.g., K₃PO₄) and anhydrous conditions minimize side reactions .
  • Substrate scope : Arylboronic acids with electron-donating groups (e.g., 4-methoxyphenyl) enhance reactivity .

Q. Methodology :

Use [{Rh(C₂H₄)₂Cl}₂] (1.5 mol%) and Wingphos (3.6 mol%) in toluene.

React with 4-methoxyphenylboronic acid (2.5 equiv) at 25°C for 12 h.

Isolate product via flash chromatography and confirm ee by chiral HPLC .

How should researchers address toxicological uncertainties when handling novel nitrobenzoxazole derivatives?

Advanced Research Question

  • Precautionary measures : Follow GHS/CLP guidelines (P261: avoid inhalation; P262: prevent skin contact) .
  • In silico toxicity prediction : Use tools like ProTox-II or ADMET predictors to estimate acute toxicity and prioritize in vitro testing .
  • Pilot testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity in absence of robust data .

What computational approaches predict the reactivity of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone in catalytic systems?

Advanced Research Question

  • DFT-based mechanistic studies : Analyze transition states for Rh-catalyzed additions to identify rate-determining steps .
  • Molecular Dynamics (MD) simulations : Simulate solvent effects on catalyst-substrate interactions (e.g., toluene vs. ether) .
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., nitro group) for nucleophilic attack .

Q. Example Findings :

  • The nitro group reduces electron density at the benzoxazole core, favoring electrophilic aromatic substitution .

How can structural modifications enhance the bioactivity of nitrobenzoxazole derivatives?

Advanced Research Question

  • Core functionalization : Introduce fluorinated or heterocyclic moieties (e.g., pyrazole) to improve kinase inhibition (e.g., TrkA) .
  • Pharmacophore modeling : Align the nitro and carbonyl groups with target active sites (e.g., ATP-binding pockets) .
  • In vitro assays : Test inhibitory activity against cancer cell lines (IC₅₀) and compare with reference inhibitors like KRC-108 .

Q. Case Study :

  • KRC-108 (a benzoxazole-containing TrkA inhibitor) showed IC₅₀ = 12 nM, demonstrating the scaffold’s potential .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.